Ethyl hexadecyl ether
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Overview
Description
Ethyl hexadecyl ether is an organic compound belonging to the class of ethers. It is characterized by the presence of an ethyl group attached to a hexadecyl group via an oxygen atom. This compound is known for its stability and relatively low reactivity, making it useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl hexadecyl ether can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide. In this case, sodium ethoxide reacts with hexadecyl bromide under anhydrous conditions to form this compound. The reaction is typically carried out in a solvent such as ethanol or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves the same Williamson ether synthesis method but on a larger scale. The process is optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Ethyl hexadecyl ether primarily undergoes cleavage reactions, especially under acidic conditions. The most common reaction is the acidic cleavage of the ether bond, which can be achieved using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) .
Common Reagents and Conditions
Acidic Cleavage: this compound reacts with HBr or HI to form hexadecyl alcohol and ethyl bromide or ethyl iodide, respectively. The reaction typically occurs at moderate temperatures and requires an excess of the acid to ensure complete cleavage.
Oxidation: Although less common, this compound can undergo oxidation reactions under specific conditions, leading to the formation of corresponding aldehydes or carboxylic acids.
Major Products
Acidic Cleavage: Hexadecyl alcohol and ethyl bromide or ethyl iodide.
Oxidation: Hexadecanal (aldehyde) or hexadecanoic acid (carboxylic acid).
Scientific Research Applications
Ethyl hexadecyl ether has several applications in scientific research and industry:
Chemistry: Used as a solvent and reagent in organic synthesis due to its stability and low reactivity.
Biology: Employed in the preparation of lipid-based formulations and as a component in certain biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems, particularly in the formulation of liposomes and other nanocarriers.
Industry: Utilized in the production of cosmetics, lubricants, and surfactants due to its emollient properties .
Mechanism of Action
The mechanism of action of ethyl hexadecyl ether largely depends on its application. In drug delivery systems, it acts as a carrier molecule, encapsulating active pharmaceutical ingredients and facilitating their transport across biological membranes. The ether bond provides stability, while the hydrophobic hexadecyl chain enhances membrane permeability .
Comparison with Similar Compounds
Ethyl hexadecyl ether can be compared with other ethers such as:
Diethyl ether: A simple ether with two ethyl groups, known for its use as an anesthetic and solvent.
Hexadecyl methyl ether: Similar to this compound but with a methyl group instead of an ethyl group, used in similar applications but with slightly different properties.
Cetyl ethylhexanoate: An ester rather than an ether, used in cosmetics for its emollient properties .
This compound is unique due to its specific combination of an ethyl group and a long hexadecyl chain, providing a balance of stability and hydrophobicity that is advantageous in various applications.
Properties
CAS No. |
13933-61-4 |
---|---|
Molecular Formula |
C18H38O |
Molecular Weight |
270.5 g/mol |
IUPAC Name |
1-ethoxyhexadecane |
InChI |
InChI=1S/C18H38O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-4-2/h3-18H2,1-2H3 |
InChI Key |
QGFMFMPFLWUUIH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC |
Origin of Product |
United States |
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